Cas no 415943-88-3 (5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde)
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Furancarboxaldehyde,5-(4-methoxy-2-nitrophenyl)-
- 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde
- 5-(4-methoxy-2-nitrophenyl)furan-2-carbalde-hyde
- Z56921083
- 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde
- Oprea1_797165
- DTXSID90354781
- MFCD00606249
- 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde
- VS-01470
- Oprea1_118835
- CS-0307680
- EN300-04806
- AKOS000100228
- BB 0217329
- Cambridge id 5403456
- AB00084110-01
- 5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbald ehyde
- 415943-88-3
- 2-Furancarboxaldehyde, 5-(4-methoxy-2-nitrophenyl)-
- BBL003988
- G29331
- AG-690/36107032
- STK297133
- ALBB-026838
- 5-{2-nitro-4-methoxyphenyl}-2-furaldehyde
- 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde
-
- MDL: MFCD00606249
- Inchi: 1S/C12H9NO5/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3
- InChI Key: KJPUSAJELIKPIW-UHFFFAOYSA-N
- SMILES: O1C(C=O)=CC=C1C1C=CC(=CC=1[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 247.048072
- Monoisotopic Mass: 247.048072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.3
- XLogP3: 2.2
Experimental Properties
- Density: 1.336
- Boiling Point: 432.2°Cat760mmHg
- Flash Point: 215.2°C
- Refractive Index: 1.597
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031104-1g |
5-(4-Methoxy-2-nitro-phenyl)-furan-2-carbaldehyde |
415943-88-3 | 1g |
£154.00 | 2022-03-01 | ||
| abcr | AB372253-500 mg |
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde |
415943-88-3 | 500MG |
€165.80 | 2023-02-20 | ||
| abcr | AB372253-1 g |
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde |
415943-88-3 | 1 g |
€197.30 | 2023-07-19 | ||
| TRC | M244610-500mg |
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde |
415943-88-3 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | M244610-1000mg |
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde |
415943-88-3 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | M244610-2000mg |
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde |
415943-88-3 | 2g |
$ 615.00 | 2022-06-04 | ||
| Chemenu | CM458678-1g |
5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde |
415943-88-3 | 95%+ | 1g |
$146 | 2023-03-07 | |
| abcr | AB372253-500mg |
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde; . |
415943-88-3 | 500mg |
€173.00 | 2025-02-14 | ||
| abcr | AB372253-1g |
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde; . |
415943-88-3 | 1g |
€197.00 | 2025-02-14 | ||
| Enamine | EN300-04806-0.1g |
5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde |
415943-88-3 | 95% | 0.1g |
$32.0 | 2023-10-28 |
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde
Introduction to 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde (CAS No. 415943-88-3)
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 415943-88-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a unique structural motif combining a furaldehyde moiety with a nitro-substituted methoxyphenyl group, exhibits intriguing chemical properties that make it a valuable intermediate in the synthesis of complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure imparts distinct reactivity patterns, which are highly relevant for developing novel therapeutic agents and functional materials.
The furaldehyde core of this compound is well-known for its role as a versatile building block in organic synthesis. Furaldehydes are characterized by their aldehyde functionality attached to an aromatic ring, which facilitates various chemical transformations such as condensation reactions, oxidation, and reduction. In the context of 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde, the aldehyde group is positioned strategically to interact with nucleophiles, making it an excellent precursor for constructing heterocyclic frameworks. These frameworks are frequently encountered in biologically active compounds, including pharmaceuticals and agrochemicals.
The aromatic ring in 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde is further functionalized by the presence of both a 4-methoxy group and a 2-nitro substituent. The methoxy group introduces a slight electron-donating effect, which can influence the overall electronic properties of the molecule. Conversely, the nitro group exerts a strong electron-withdrawing influence, creating a region of high electrophilicity at the position adjacent to the aldehyde group. This dual functionality makes the compound particularly useful for directed functionalization, allowing chemists to tailor specific reactivity patterns for desired synthetic outcomes.
Recent advancements in medicinal chemistry have highlighted the importance of incorporating nitroaromatic groups into drug candidates due to their ability to modulate biological activity through various mechanisms. The nitro group in 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde can be reduced to an amine under controlled conditions, providing access to amine-containing derivatives that may exhibit enhanced solubility or binding affinity to biological targets. Additionally, the methoxy group can serve as a handle for further derivatization via etherification or nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
In synthetic applications, 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde has been employed as an intermediate in the preparation of heterocycles such as benzofurans and pyrazoles. These heterocyclic systems are prevalent in natural products and pharmaceuticals due to their structural complexity and biological relevance. For instance, benzofuran derivatives have been shown to possess anti-inflammatory, antiviral, and anticancer properties, while pyrazole analogs exhibit activities ranging from antimicrobial to anticonvulsant effects. The ability to efficiently synthesize these heterocycles using 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde underscores its utility as a key starting material in drug discovery programs.
The reactivity of 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde is also influenced by its polarity and solubility characteristics. The nitro group contributes to the molecule's polarity, enhancing its solubility in polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. This solubility profile is advantageous for conducting reactions under controlled conditions, ensuring high yields and purity of products. Furthermore, the presence of both functional groups allows for multiple pathways for reaction optimization, depending on whether electrophilic or nucleophilic addition is desired.
Recent research has demonstrated the potential of 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde in developing novel bioactive molecules through combinatorial chemistry approaches. By systematically varying reaction conditions or introducing additional functional groups, chemists can generate libraries of derivatives with diverse pharmacological profiles. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development. The structural features of this compound make it particularly well-suited for generating molecules with enhanced binding affinity or selectivity towards target enzymes or receptors.
The role of computational chemistry in optimizing synthetic routes for 5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde derivatives cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for maximizing yield and minimizing side products. These computational methods complement experimental efforts by providing insights into mechanistic pathways and stereochemical outcomes. As computational power continues to advance, the integration of computational chemistry with traditional synthetic approaches will further enhance the efficiency and precision of drug discovery processes.
In conclusion,5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde (CAS No. 415943-88-3) represents a versatile intermediate with broad applications in pharmaceutical synthesis and material science. Its unique structural features—comprising an aldehyde group linked to a nitro-substituted methoxyphenyl ring—endow it with distinct reactivity patterns that are exploitable for constructing complex molecules. Recent research highlights its potential in developing novel therapeutic agents and functional materials through innovative synthetic strategies. As interest in heterocyclic chemistry continues to grow, compounds like this will remain indispensable tools for chemists seeking to push the boundaries of molecular design.
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